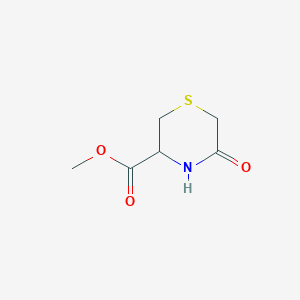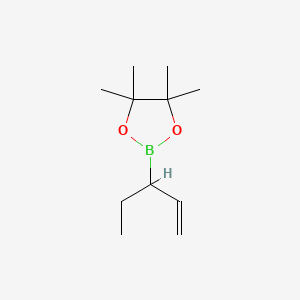
4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to two oxygen atoms and a carbon chain. This compound is part of the dioxaborolane family, which is known for its stability and versatility in various chemical reactions. Organoboron compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate alkene. One common method is the hydroboration of an alkene followed by oxidation to form the desired dioxaborolane. The reaction conditions often include the use of a catalyst, such as a transition metal complex, and may require specific temperature and pressure conditions to optimize yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in high yields and purity. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes or other reduced boron species.
Substitution: The boron atom can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, boranes, and substituted boron compounds. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules.
科学的研究の応用
4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In organic synthesis, the boron atom can form stable complexes with transition metals, facilitating catalytic reactions. In biological systems, the boron atom can interact with enzymes and other biomolecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
Similar compounds to 4,4,5,5-Tetramethyl-2-(pent-1-en-3-yl)-1,3,2-dioxaborolane include:
Boronic acids: Compounds containing a boron atom bonded to two hydroxyl groups and an organic substituent.
Boranes: Compounds containing a boron atom bonded to hydrogen atoms.
Borates: Compounds containing a boron atom bonded to oxygen atoms and other substituents.
Uniqueness
This compound is unique due to its stability and versatility in various chemical reactions. Its ability to form stable complexes with transition metals and its reactivity in organic synthesis make it a valuable compound in both research and industrial applications.
特性
CAS番号 |
873077-13-5 |
|---|---|
分子式 |
C11H21BO2 |
分子量 |
196.10 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-pent-1-en-3-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H21BO2/c1-7-9(8-2)12-13-10(3,4)11(5,6)14-12/h7,9H,1,8H2,2-6H3 |
InChIキー |
UROQGMNVACCSRK-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


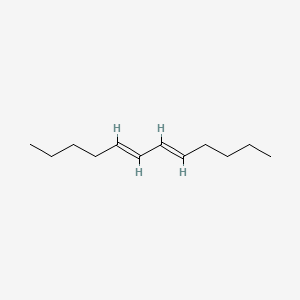
![2-Sulfo[1,1a(2)-biphenyl]-4,4a(2)-dicarboxylic acid](/img/structure/B14149624.png)
![3-(4-Fluorophenyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-methanamine](/img/structure/B14149630.png)
![Ethyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]propanoate](/img/structure/B14149644.png)
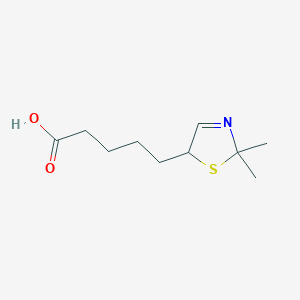
![1-[(Pyrrolidin-1-yl)methyl]-1,3-diazocan-2-one](/img/structure/B14149665.png)
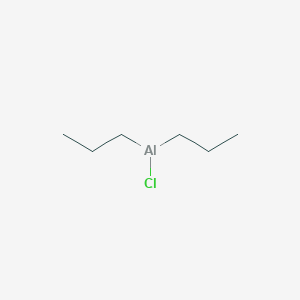

![6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14149682.png)
![3-butyl-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14149685.png)
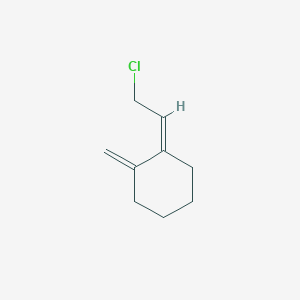

![2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B14149698.png)
